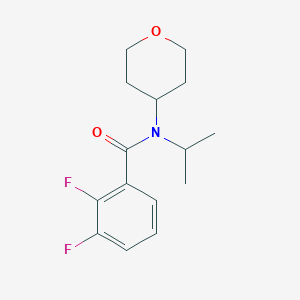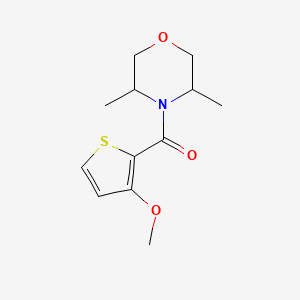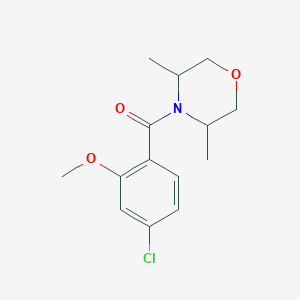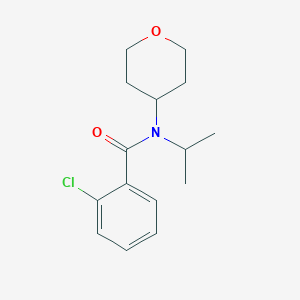
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide, also known as DFP-10825, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to possess a unique mechanism of action and exhibits promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide involves the inhibition of specific signaling pathways that are involved in the development and progression of various diseases. Specifically, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide targets the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in cancer, autoimmune disorders, and neurodegenerative diseases. By inhibiting this pathway, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide is able to suppress cell growth, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide inhibits cell growth and induces apoptosis in tumor cells. In autoimmune disorders, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide reduces inflammation and modulates the immune response. In neurodegenerative diseases, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide improves cognitive function and reduces neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide in lab experiments is its unique mechanism of action, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of using 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of dosing regimens and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to investigate the potential therapeutic applications of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide in other diseases.
Métodos De Síntesis
The synthesis of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide involves a multi-step process that begins with the reaction of 2,3-difluoroaniline with 4-bromobutyric acid to form the intermediate compound, 2,3-difluoro-N-(4-bromobutyl)aniline. This intermediate is then reacted with 4-hydroxytetrahydrofuran to form the final product, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide.
Aplicaciones Científicas De Investigación
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In autoimmune disorders, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been shown to modulate the immune response and reduce inflammation. In neurodegenerative diseases, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been shown to improve cognitive function and reduce neuronal damage.
Propiedades
IUPAC Name |
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-10(2)18(11-6-8-20-9-7-11)15(19)12-4-3-5-13(16)14(12)17/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXZSOZCXYQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)





